molecular formula C16H18O6 B12324441 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12324441
M. Wt: 306.31 g/mol
InChI Key: UIHZOYPBYMALNP-UHFFFAOYSA-N
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Description

The compound 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one is a substituted isoflavone characterized by hydroxyl groups at positions 5 and 7 of the benzopyran-4-one core and a 4-hydroxy-3-methoxyphenyl group at position 2. This structure confers unique physicochemical properties, such as increased lipophilicity compared to non-methylated analogues, which may influence bioavailability and receptor interactions .

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3

InChI Key

UIHZOYPBYMALNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction typically proceeds under reflux conditions for several hours until the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methylorobol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The methoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Pharmacological Applications

Antioxidant Properties
Hesperetin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the antioxidant defense system in various biological models. A study demonstrated that Hesperetin effectively reduced oxidative damage in liver cells, highlighting its potential for protecting against liver diseases .

Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that Hesperetin could downregulate the expression of inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity
Hesperetin has been investigated for its anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study found that Hesperetin inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Food Science Applications

Functional Food Ingredient
Due to its health benefits, Hesperetin is being explored as a functional food ingredient. It is found in citrus fruits and has been associated with various health benefits, including cardiovascular protection and anti-diabetic effects. Its incorporation into food products can enhance nutritional value and promote health .

Preservative Properties
Research has indicated that Hesperetin can act as a natural preservative due to its antimicrobial properties. It has shown effectiveness against various foodborne pathogens, making it a candidate for use in food preservation strategies .

Biochemical Studies

Molecular Docking Studies
Recent studies employing molecular docking techniques have provided insights into the binding interactions of Hesperetin with various biological targets. These studies suggest that Hesperetin binds effectively to enzymes involved in metabolic pathways, which may explain its diverse pharmacological effects .

Metabolomics Research
Hesperetin's role in metabolic pathways has been investigated using metabolomics approaches. These studies have identified metabolites derived from Hesperetin that may contribute to its bioactivity, providing a deeper understanding of its mechanisms of action .

Data Table: Summary of Biological Activities

Activity Description References
AntioxidantScavenges free radicals; protects cellular integrity
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
Functional FoodEnhances nutritional value; promotes health
PreservativeEffective against foodborne pathogens

Case Studies

  • Liver Protection Study
    • Objective: To evaluate the protective effects of Hesperetin on liver cells.
    • Findings: Treatment with Hesperetin significantly reduced oxidative stress markers and improved cell viability compared to untreated controls.
    • Reference:
  • Breast Cancer Cell Line Study
    • Objective: To assess the anticancer effects of Hesperetin on MCF-7 breast cancer cells.
    • Findings: Hesperetin treatment resulted in significant apoptosis and cell cycle arrest at the G1 phase.
    • Reference:
  • Food Preservation Study
    • Objective: To determine the antimicrobial efficacy of Hesperetin in food products.
    • Findings: Hesperetin demonstrated strong inhibitory effects against E. coli and Salmonella spp., suggesting its potential as a natural preservative.
    • Reference:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s distinguishing feature is the 3-methoxy substitution on the B-ring phenyl group, which differentiates it from other isoflavones. Below is a comparative analysis of structurally related flavonoids:

Compound Name Substituents (Benzopyran-4-one Core) Molecular Formula Key Structural Features
Target Compound 5,7-dihydroxy; 3-(4-hydroxy-3-methoxyphenyl) C₁₆H₁₂O₇ Methoxy group at B-ring position 3 enhances lipophilicity and potential membrane permeability .
Genistein 5,7-dihydroxy; 3-(4-hydroxyphenyl) C₁₅H₁₀O₅ Lacks methoxy group; exhibits strong estrogen receptor-beta (ER-β) affinity .
Naringenin (NRG) 5,7-dihydroxy; 2-(4-hydroxyphenyl); flavanone C₁₅H₁₂O₅ Saturated C2-C3 bond (flavanone backbone) reduces planarity, affecting antioxidant mechanisms .
Daidzein 7-hydroxy; 3-(4-hydroxyphenyl) C₁₅H₁₀O₄ Fewer hydroxyl groups; weaker estrogenic activity compared to genistein .
Dihydrogenistein 5,7-dihydroxy; 3-(4-hydroxyphenyl); saturated C2-C3 C₁₅H₁₂O₅ Hydrogenation reduces π-π stacking potential, altering receptor binding kinetics .
Estrogenic Activity
  • Target Compound : Methoxy substitution may reduce ER-β affinity compared to genistein, as hydroxyl groups are critical for hydrogen bonding with the receptor .
  • Genistein : High ER-β selectivity; inhibits breast cancer proliferation via ER-mediated pathways .
  • Naringenin: Weak estrogenic activity due to flavanone structure but shows stronger lipid peroxidation inhibition .
Antioxidant Effects
  • Target Compound : The 3-methoxy group could sterically hinder radical scavenging compared to genistein’s free hydroxyls.
  • Genistein : Protects against protein oxidation but less effective against lipid peroxidation than NRG .
  • Naringenin: Superior lipid peroxidation inhibition due to flavanone backbone .
Enzyme Modulation
  • Genistein : Inhibits tyrosine kinases (e.g., EGFR) and CYP450 enzymes (e.g., CYP1A1/2), impacting drug metabolism .

Biological Activity

5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one, also known as a flavonoid compound, exhibits a diverse range of biological activities. This article synthesizes current research findings on its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The chemical structure of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one can be represented by the molecular formula C16H12O6C_{16}H_{12}O_6 and a molecular weight of approximately 300.26 g/mol. The compound belongs to the flavonoid class, characterized by its polyphenolic structure which contributes to its biological activities.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant activity of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one has been demonstrated through various assays:

Assay Method IC50 (µM) Reference
DPPH Radical Scavenging24.99
ABTS Radical Scavenging30.5
Superoxide Scavenging56.8

These results indicate that the compound effectively scavenges free radicals, which can mitigate oxidative stress-related diseases.

2. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties by inhibiting the enzyme lipoxygenase (LOX), which is involved in the inflammatory process. The IC50 values for inhibition of LOX are reported to be in the range of 56.75 µM, indicating moderate potency compared to standard anti-inflammatory agents such as baicalein (IC50 = 8.01 µM) .

3. Antimicrobial Activity

Research has shown that this flavonoid possesses antimicrobial properties against various pathogens:

Pathogen MIC (µg/mL) Reference
Methicillin-resistant S. aureus (MRSA)50
Candida albicans100
Escherichia coli75

These findings support its potential use in treating infections caused by resistant strains of bacteria and fungi.

4. Anticancer Activity

The anticancer effects of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one have been evaluated in several cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast Cancer)8.07 ± 1.61
B16-F10 (Melanoma)15.0 ± 2.0

The compound showed selective cytotoxicity, making it a candidate for further research in cancer therapeutics.

Case Studies and Research Findings

A study published in Molecules highlighted the structure-activity relationship of similar flavonoids and their biological activities . In this study, derivatives of the compound were synthesized and tested for enhanced biological activity, indicating that modifications to the hydroxyl groups could potentiate its effects.

Another investigation focused on the anti-inflammatory mechanisms of flavonoids derived from plants similar to those producing our compound. It was found that these compounds could inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) to assess purity (>98% as per analytical standards) . Mobile phases typically involve gradients of acetonitrile/water with 0.1% formic acid.
  • Spectroscopic Characterization :
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₂O₇; MW 316.26).
  • NMR : Key signals include δ 6.8–7.4 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 12–13 ppm (hydroxyl protons) .
  • Reference Standards : Cross-validate with commercially available standards (e.g., Isorhamnetin, CAS 480-19-3) .

Q. How can researchers synthesize 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one with high yield?

  • Methodological Answer :

  • Key Synthesis Route : Condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,4,6-trihydroxyacetophenone in acidic or basic media. Acetic-formic anhydride is effective for cyclization .
  • Optimization :
  • Temperature : 80–100°C under reflux.
  • Catalysts : Use pyridine or piperidine for base-catalyzed reactions.
  • Yield : Up to 75–85% with purification via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s bioactivity compared to analogs like Genistein?

  • Methodological Answer :

  • Comparative Assays :
  • Tyrosine Kinase Inhibition : Use in vitro kinase assays (e.g., EGFR or VEGF inhibition). The 3-methoxy group in Isorhamnetin reduces hydrogen-bonding capacity vs. Genistein’s 3-OH, potentially altering binding affinity .
  • Estrogen Receptor (ER) Binding : Competitive binding assays with ER-α/β show that methoxy substitution may lower phytoestrogenic activity compared to Genistein .
  • Data Interpretation : Pair computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to map structure-activity relationships .

Q. What experimental strategies address contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

  • Methodological Answer :

  • Context-Dependent Design :
  • Antioxidant Assays : Measure ROS scavenging (e.g., DPPH, ABTS) at low concentrations (1–10 µM) .
  • Pro-Oxidant Conditions : Test higher concentrations (>50 µM) in metal-rich environments (e.g., Fe³⁺/Cu²⁺) via Fenton reaction assays .
  • Controls : Include catalase/SOD inhibitors to isolate mechanisms.
  • Cell-Type Specificity : Use distinct models (e.g., cancer vs. normal cells) to assess differential effects .

Q. How can researchers improve the compound’s stability in cell culture media for long-term studies?

  • Methodological Answer :

  • Stabilization Techniques :
  • Solvent System : Prepare stock solutions in DMSO (≤0.1% final concentration) to prevent aggregation .
  • Light/Temperature Control : Store working solutions at –20°C in amber vials; avoid repeated freeze-thaw cycles .
  • Degradation Monitoring : Use LC-MS to track metabolites (e.g., demethylation products) over 24–72 hours .

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